molecular formula C8H17ClN2O3S B6216358 4-(pyrrolidine-3-sulfonyl)morpholine hydrochloride CAS No. 2742657-97-0

4-(pyrrolidine-3-sulfonyl)morpholine hydrochloride

Cat. No. B6216358
CAS RN: 2742657-97-0
M. Wt: 256.8
InChI Key:
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be planned on the basis of two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and its derivatives are diverse and depend on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the specific compound .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary widely depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards associated with pyrrolidine and its derivatives can vary widely depending on the specific compound .

Future Directions

Pyrrolidine and its derivatives have shown promise in various areas of drug discovery and could be the basis for the development of new therapeutic agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(pyrrolidine-3-sulfonyl)morpholine hydrochloride involves the reaction of pyrrolidine-3-sulfonic acid with morpholine in the presence of a coupling agent to form the desired product. The product is then converted to its hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "Pyrrolidine-3-sulfonic acid", "Morpholine", "Coupling agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine-3-sulfonic acid is dissolved in a suitable solvent such as dichloromethane.", "Step 2: A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is added to the solution.", "Step 3: Morpholine is added to the reaction mixture and the reaction is allowed to proceed at room temperature for several hours.", "Step 4: The reaction mixture is filtered to remove any insoluble impurities.", "Step 5: The filtrate is concentrated under reduced pressure to obtain the crude product.", "Step 6: The crude product is dissolved in a suitable solvent such as ethanol.", "Step 7: Hydrochloric acid is added to the solution to form the hydrochloride salt of the product.", "Step 8: The hydrochloride salt is filtered, washed with a suitable solvent, and dried to obtain the final product." ] }

CAS RN

2742657-97-0

Molecular Formula

C8H17ClN2O3S

Molecular Weight

256.8

Purity

95

Origin of Product

United States

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